molecular formula C20H14Cl2N2OS B2823601 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-90-9

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Numéro de catalogue: B2823601
Numéro CAS: 478042-90-9
Poids moléculaire: 401.31
Clé InChI: VLOPDVDUXUKWLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a substituted pyridinecarbonitrile derivative characterized by a 2-oxo-1,2-dihydropyridine core. Key structural features include:

  • Position 1: A 3-chlorobenzyl group, introducing steric bulk and electron-withdrawing effects via the chlorine atom.
  • Position 6: A 4-chlorophenyl group, enhancing aromatic stacking interactions and modulating electronic properties.
  • Position 3: A nitrile (CN) group, which may influence binding affinity in biological targets.

Propriétés

IUPAC Name

6-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2OS/c1-26-19-10-18(14-5-7-15(21)8-6-14)24(20(25)17(19)11-23)12-13-3-2-4-16(22)9-13/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOPDVDUXUKWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 478031-68-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula: C20H14Cl2N2OSC_{20}H_{14}Cl_{2}N_{2}OS. Its structural features include:

  • A pyridine ring
  • Chlorobenzyl and chlorophenyl substituents
  • A methylsulfanyl group

These structural characteristics suggest potential interactions with biological targets, which can influence its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit significant antimicrobial properties. For example, derivatives of pyridine and pyrimidine compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Potential

Research has demonstrated that certain pyridine derivatives possess anticancer properties. For instance:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and the inhibition of cell cycle progression.
  • Cell Lines Tested : Studies have utilized murine melanoma B16 cells and human cancer cell lines to evaluate cytotoxicity and antiproliferative effects. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
Cell LineIC50 (µM)Mechanism of Action
B16 Murine Melanoma15Induction of apoptosis
HT29 Colon Cancer20Cell cycle arrest in G0/G1 phase

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, there is emerging evidence regarding other biological effects:

  • Anti-inflammatory Effects : Some studies suggest that similar compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : There is preliminary data indicating neuroprotective properties which could be relevant in the context of neurodegenerative diseases.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of pyridine derivatives and tested their efficacy against clinical isolates of MRSA. The study found that modifications to the chlorobenzyl group significantly enhanced antimicrobial activity.
  • Anticancer Evaluation :
    • A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. The results showed that the compound could effectively induce apoptosis through mitochondrial pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridinecarbonitriles, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives

Compound Name Substituents (Positions 1, 4, 6) Molecular Weight (g/mol) Key Biological/Physical Properties
Target Compound : 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: 3-Cl-benzyl; 4: SCH₃; 6: 4-Cl-phenyl 411.3 (estimated) High lipophilicity; potential enzyme inhibition
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: Benzyl; 4: SCH₃; 6: 4-Cl-phenyl 393.9 Reduced steric hindrance vs. 3-Cl-benzyl analog
6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: 2,6-diCl-benzyl; 4: SCH₃; 6: 4-Cl-phenyl 435.8 Increased halogenation may enhance receptor affinity
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 1: H; 4: 4-Br-phenyl; 6: 4-OH-3-OCH₃-phenyl 381.2 High antioxidant activity (79.05% at 12 ppm)
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: H; 4: CH₃; 6: 4-OCH₃-phenyl 256.3 Lower molecular weight; reduced bioactivity

Key Comparative Insights:

Halogenation: The 2,6-dichlorobenzyl analog exhibits higher molecular weight and additional chlorine atoms, which may improve binding to hydrophobic pockets in enzymes but increase metabolic liability. Antioxidant Activity: Bromine substitution at position 4 (as in ) correlates with high antioxidant activity (79.05%), suggesting that electron-withdrawing groups enhance radical scavenging. The target compound’s methylsulfanyl group may offer similar benefits via sulfur’s nucleophilic character.

Molecular Weight: The target compound (MW ~411) falls between the lower-weight methoxy derivative (256.3 ) and the highly halogenated 435.8 g/mol analog , balancing bioavailability and target engagement.

Biological Activity Trends :

  • Antibacterial Activity : Pyridinecarbonitriles with halogenated aryl groups (e.g., 4-Cl-phenyl in ) show moderate inhibition against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption or enzyme inhibition.
  • Docking Studies : Molecular docking of similar compounds reveals that nitrile and halogen groups form critical hydrogen bonds and hydrophobic interactions with active sites, suggesting analogous mechanisms for the target compound.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows cyclization routes similar to those described for pyridin-2(1H)-ones , though the 3-chlorobenzyl group may require specialized coupling reagents.
  • ADMET Considerations : The methylsulfanyl group may improve metabolic stability compared to esters or amides but could pose toxicity risks due to sulfur oxidation metabolites.
  • Unanswered Questions : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays for kinase inhibition, antibacterial activity, and cytotoxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.